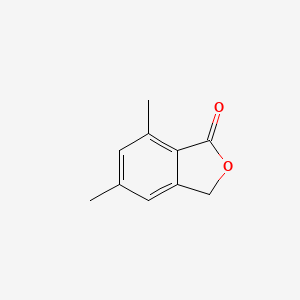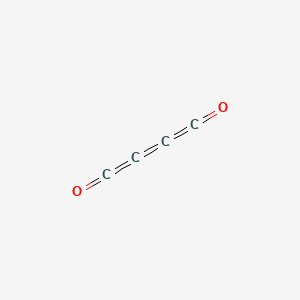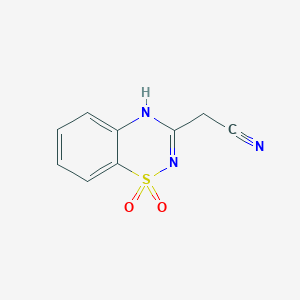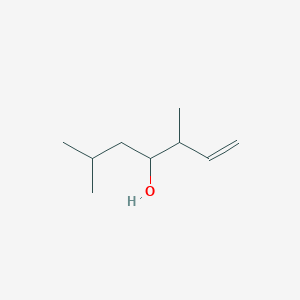
1,1,2,2,3-Pentachloropropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3-Pentachloropropan-1-ol is an organic compound with the molecular formula C3H3Cl5O It is a chlorinated derivative of propanol, characterized by the presence of five chlorine atoms and one hydroxyl group attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,2,2,3-Pentachloropropan-1-ol can be synthesized through the chlorination of propanol derivatives. One common method involves the reaction of 1,1,2,2,3-pentachloropropane with a hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete chlorination and hydroxylation.
Industrial Production Methods
Industrial production of this compound often involves continuous processes to enhance efficiency and yield. For example, a continuous preparation method may involve the reaction of chlorine with trichloropropene in the presence of a solid oxide catalyst. The reaction is conducted in a reactor where the reactants are continuously introduced, and the product is collected after cooling and purification .
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2,3-Pentachloropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of pentachloropropanone or pentachloropropanal.
Reduction: Formation of tetrachloropropanol or trichloropropanol.
Substitution: Formation of hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
1,1,2,2,3-Pentachloropropan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mecanismo De Acción
The mechanism of action of 1,1,2,2,3-Pentachloropropan-1-ol involves its interaction with molecular targets through its hydroxyl and chlorine groups. The compound can form hydrogen bonds and halogen bonds with biomolecules, affecting their structure and function. These interactions can lead to changes in enzyme activity, protein folding, and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2,3-Pentachloropropane: Similar structure but lacks the hydroxyl group.
1,1,1,2,3-Pentachloropropane: Differently chlorinated derivative with distinct chemical properties.
1,1,2,3,3-Pentachloropropane: Another chlorinated derivative with a different arrangement of chlorine atoms
Uniqueness
1,1,2,2,3-Pentachloropropan-1-ol is unique due to the presence of both hydroxyl and multiple chlorine groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it valuable in research and industrial applications.
Propiedades
Número CAS |
56841-41-9 |
|---|---|
Fórmula molecular |
C3H3Cl5O |
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
1,1,2,2,3-pentachloropropan-1-ol |
InChI |
InChI=1S/C3H3Cl5O/c4-1-2(5,6)3(7,8)9/h9H,1H2 |
Clave InChI |
GBKJROSQDINHLC-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(O)(Cl)Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14642356.png)
![5,7-Dimethyl-6H-cyclohepta[b]furan-6-one](/img/structure/B14642374.png)




![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)
![Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14642404.png)



![N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline](/img/structure/B14642421.png)
![Bicyclo[10.1.0]tridec-1-ene](/img/structure/B14642424.png)
